Cas no 1806067-11-7 (4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid)

4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid is a specialized pyridine derivative featuring a trifluoromethoxy substituent, an aminomethyl group, and an acetic acid moiety. Its unique structure enhances reactivity and binding affinity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group contributes to metabolic stability and lipophilicity, while the aminomethyl functionality allows for further derivatization. The acetic acid component provides solubility and facilitates conjugation. This compound is particularly useful in the synthesis of bioactive molecules, serving as a versatile intermediate for drug discovery. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways.
4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid structure
1806067-11-7 structure
Product name:4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid
CAS No:1806067-11-7
MF:C10H11F3N2O4
MW:280.200553178787
CID:4813568

4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid
    • Inchi: 1S/C10H11F3N2O4/c1-18-9-8(19-10(11,12)13)6(3-14)5(4-15-9)2-7(16)17/h4H,2-3,14H2,1H3,(H,16,17)
    • InChI Key: VVACGJVILAQWDG-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(N=CC(CC(=O)O)=C1CN)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: -1.6
  • Topological Polar Surface Area: 94.7

4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029086796-1g
4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid
1806067-11-7 97%
1g
$1,475.10 2022-04-01

Additional information on 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid

Research Briefing on 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid (CAS: 1806067-11-7)

In recent years, the compound 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid (CAS: 1806067-11-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and trifluoromethoxy substituent, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the trifluoromethoxy group, known for its electron-withdrawing properties, enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold for drug development.

Biological evaluations of this compound have revealed its efficacy as a modulator of specific enzymatic pathways. Recent in vitro and in vivo studies suggest that it exhibits potent inhibitory activity against certain kinases involved in inflammatory and oncogenic processes. These findings position the compound as a potential candidate for the treatment of chronic inflammatory diseases and certain types of cancer. Further mechanistic studies are underway to elucidate its precise mode of action and optimize its therapeutic index.

In addition to its kinase inhibitory properties, 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid has demonstrated favorable pharmacokinetic profiles in preclinical models. Its ability to cross the blood-brain barrier has sparked interest in its application for neurological disorders. Preliminary data indicate that the compound may attenuate neuroinflammation and protect against oxidative stress, offering a novel approach to neurodegenerative disease management.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as dose-dependent toxicity and off-target effects need to be addressed through rigorous safety assessments and structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through the drug development pipeline.

In conclusion, 4-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and synthetic versatility underscore its potential as a therapeutic agent. Continued research and development efforts will be crucial to fully realize its clinical benefits and address existing challenges.

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